Carbaldehydes are known for their reactivity and can be used as building blocks in organic synthesis. 2-Methyl-2H-indazole-3-carbaldehyde could potentially serve as a precursor for the synthesis of more complex molecules with interesting biological or pharmacological properties.
Based on its structure, 2-Methyl-2H-indazole-3-carbaldehyde could be a valuable tool for researchers in the field of medicinal chemistry. Here are some potential areas for future exploration:
2-Methyl-2H-indazole-3-carbaldehyde is an organic compound with the molecular formula C₉H₈N₂O and a molecular weight of approximately 160.18 g/mol. It features a unique indazole structure, characterized by a five-membered ring containing two nitrogen atoms. The compound is typically presented as a yellow solid with a melting point ranging from 75 to 77 °C . Its structure is significant for various
Currently, there's no documented information on the specific mechanism of action of 2-methyl-2H-indazole-3-carbaldehyde in biological systems.
The synthesis of 2-methyl-2H-indazole-3-carbaldehyde can be achieved through several methods:
The applications of 2-methyl-2H-indazole-3-carbaldehyde extend across various fields:
Several compounds share structural similarities with 2-methyl-2H-indazole-3-carbaldehyde. These include:
Compound Name | Structure Type | Notable Features |
---|---|---|
1H-Indazole | Indazole | Exhibits different reactivity due to lack of methyl substitution. |
2-Methylindole | Indole | Precursor for indazoles but lacks the aldehyde functionality. |
5-Methylindazole | Indazole | Similar biological activity but different substitution patterns. |
1H-Indazole-3-carboxaldehyde | Indazole | Contains a carboxaldehyde group; used in similar synthetic pathways. |
These compounds highlight the uniqueness of 2-methyl-2H-indazole-3-carbaldehyde due to its specific methyl substitution and aldehyde functionality, which influence its chemical reactivity and potential applications in various fields.